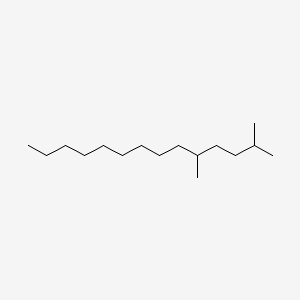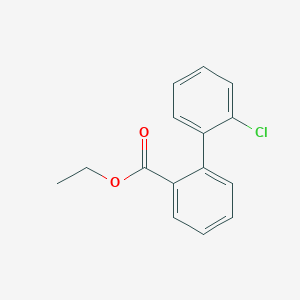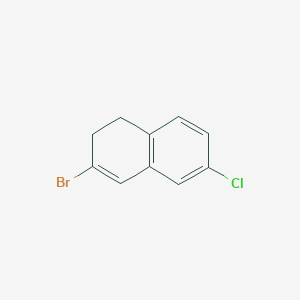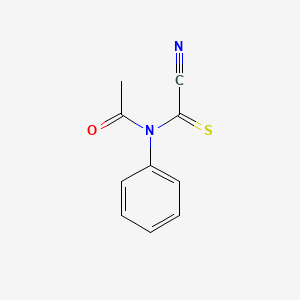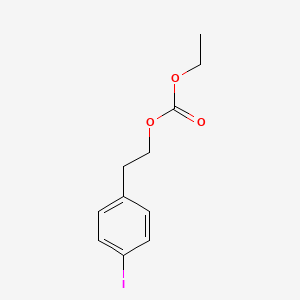
ethyl 2-(4-iodophenyl)ethyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-iodophenyl)ethyl carbonate is an organic compound that features an ethyl carbonate group attached to a 4-iodophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-iodophenyl)ethyl carbonate typically involves the reaction of 4-iodophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
4-Iodophenol+Ethyl chloroformate→Ethyl 2-(4-iodophenyl)ethyl carbonate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反应分析
Types of Reactions
Ethyl 2-(4-iodophenyl)ethyl carbonate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in a substitution reaction.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form a phenyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives of the phenyl ring.
Oxidation Reactions: Products include quinones or other oxidized phenyl derivatives.
Reduction Reactions: Products include phenyl derivatives without the iodine atom.
科学研究应用
Ethyl 2-(4-iodophenyl)ethyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of radiolabeled compounds for imaging studies.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-(4-iodophenyl)ethyl carbonate depends on the specific reaction it undergoes. For example, in substitution reactions, the iodine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- Ethyl 2-(4-bromophenyl)ethyl carbonate
- Ethyl 2-(4-chlorophenyl)ethyl carbonate
- Ethyl 2-(4-fluorophenyl)ethyl carbonate
Comparison
Ethyl 2-(4-iodophenyl)ethyl carbonate is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This can lead to different reactivity and selectivity in chemical reactions. For example, the iodine atom can participate in halogen bonding, which is less common with smaller halogens.
属性
CAS 编号 |
60075-76-5 |
|---|---|
分子式 |
C11H13IO3 |
分子量 |
320.12 g/mol |
IUPAC 名称 |
ethyl 2-(4-iodophenyl)ethyl carbonate |
InChI |
InChI=1S/C11H13IO3/c1-2-14-11(13)15-8-7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 |
InChI 键 |
FJROMEZDHMWBKJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)OCCC1=CC=C(C=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


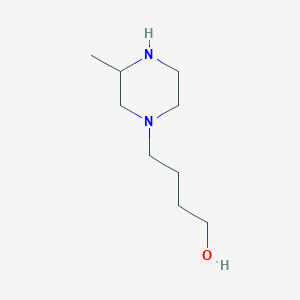
![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
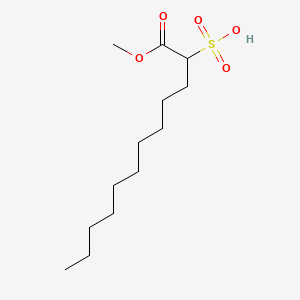
![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
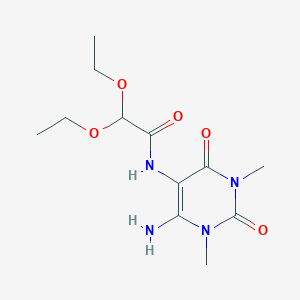
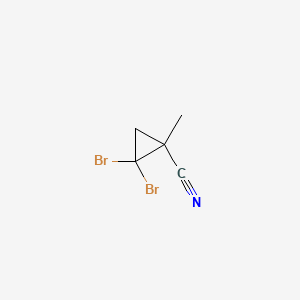
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806319.png)
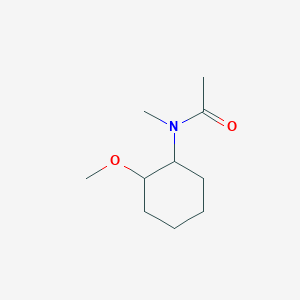
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
